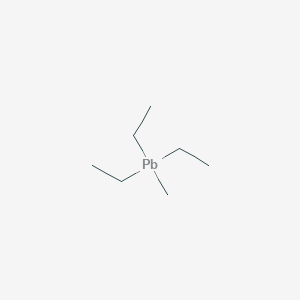
(3-苄氧丙基)三苯基膦溴化物
概述
描述
(3-Benzyloxypropyl)triphenylphosphonium bromide is an organic compound with the molecular formula C28H28BrOP. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various organic compounds through Wittig reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a benzyloxypropyl chain, with a bromide ion as the counterion .
科学研究应用
(3-Benzyloxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
1. Organic Synthesis:
- Used as a Wittig reagent for the synthesis of alkenes.
- Employed in the preparation of spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation .
2. Medicinal Chemistry:
- Investigated as an inhibitor of heat shock protein (Hsp90), which has potential antitumor activity .
3. Material Science:
作用机制
Target of Action
It is known to be a reactant for the preparation of various compounds .
Mode of Action
It is used as a reactant in the preparation of several compounds, including Spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation, inhibitors of heat shock protein (Hsp90) as antitumor agents, and Carpanone-like molecules via an oxidative coupling/Diels-Alder cycloaddition sequence .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting it may have diverse effects depending on the context of its use .
生化分析
Biochemical Properties
It is known to be involved in the preparation of inhibitors of heat shock protein (Hsp90), which are used as antitumor agents . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
Given its role in the preparation of antitumor agents, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of (3-Benzyloxypropyl)triphenylphosphonium Bromide vary with different dosages in animal models .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how (3-Benzyloxypropyl)triphenylphosphonium Bromide is transported and distributed within cells and tissues is currently unavailable .
准备方法
The synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl benzyl ether. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Synthetic Route:
- Dissolve triphenylphosphine in an appropriate solvent.
- Add 3-bromopropyl benzyl ether to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (3-Benzyloxypropyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques .
化学反应分析
(3-Benzyloxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
1. Wittig Reactions:
Reagents and Conditions: Reacts with aldehydes or ketones in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products: Formation of alkenes through the Wittig reaction mechanism.
2. Substitution Reactions:
Reagents and Conditions: Reacts with nucleophiles such as amines or thiols.
Major Products: Formation of substituted phosphonium salts.
3. Oxidation Reactions:
Reagents and Conditions: Reacts with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: Formation of phosphine oxides
相似化合物的比较
(3-Benzyloxypropyl)triphenylphosphonium bromide can be compared with other similar phosphonium salts:
1. Methyltriphenylphosphonium bromide:
- Similar in structure but with a methyl group instead of a benzyloxypropyl chain.
- Used in Wittig reactions for the synthesis of simpler alkenes .
2. (Ethoxycarbonylmethyl)triphenylphosphonium bromide:
- Contains an ethoxycarbonylmethyl group.
- Employed in the synthesis of more complex alkenes and other organic compounds .
3. (Carbethoxymethylene)triphenylphosphorane:
- Contains a carbethoxymethylene group.
- Used in the synthesis of various organic compounds through Wittig reactions .
The uniqueness of (3-Benzyloxypropyl)triphenylphosphonium bromide lies in its ability to introduce a benzyloxypropyl group into target molecules, which can impart specific chemical and biological properties .
属性
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448639 | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-85-1 | |
| Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)






